molecular formula C12H20O3 B8312067 Cyclopentanecarboxylic acid, 2-hexyl-3-oxo- CAS No. 37172-52-4

Cyclopentanecarboxylic acid, 2-hexyl-3-oxo-

Cat. No. B8312067
CAS RN: 37172-52-4
M. Wt: 212.28 g/mol
InChI Key: DJAOIPLLYKPHJI-UHFFFAOYSA-N
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Patent
US04016109

Procedure details

A solution of 17 g of 2-n-hexyl-3-oxo-cyclopentanecarboxylic acid, 10 ml of methanol and 1 g of concentrated sulphuric acid in 50 ml of ethylene chloride, is refluxed for 8 hours. The reaction mixture is then washed with water and sodium carbonate solution and dried over anhydrous sodium sulphate. The solvent is distilled off at a reduced pressure and the residue is distilled through a short Vigreux column. The product, methyl 2-n-hexyl-3-oxo-cyclopentanecarboxylate is collected at 85° C/0,06 mm, yield 17 g (93%), nD20 1.4562.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:7]1[C:11](=[O:12])[CH2:10][CH2:9][CH:8]1[C:13]([OH:15])=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:16]O.S(=O)(=O)(O)O>C(Cl)CCl>[CH2:1]([CH:7]1[C:11](=[O:12])[CH2:10][CH2:9][CH:8]1[C:13]([O:15][CH3:16])=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(CCCCC)C1C(CCC1=O)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture is then washed with water and sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off at a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled through a short Vigreux column
CUSTOM
Type
CUSTOM
Details
The product, methyl 2-n-hexyl-3-oxo-cyclopentanecarboxylate is collected at 85° C/0,06 mm, yield 17 g (93%)

Outcomes

Product
Name
Type
Smiles
C(CCCCC)C1C(CCC1=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.